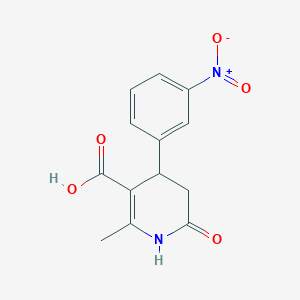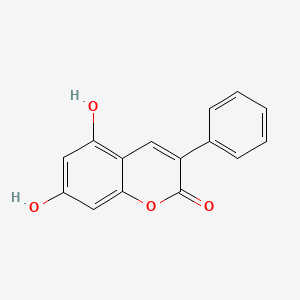
5,7-Dihydroxy-3-phenylcoumarin
Overview
Description
5,7-Dihydroxy-3-phenylcoumarin is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of hydroxyl groups at positions 5 and 7, and a phenyl group at position 3 on the coumarin scaffold. It has garnered significant interest due to its potential therapeutic properties and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxy-3-phenylcoumarin typically involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For instance, resorcinol (1,3-dihydroxybenzene) can be condensed with phenylacetic acid in the presence of a strong acid like sulfuric acid to yield the desired coumarin derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pechmann reaction, utilizing continuous flow reactors to enhance yield and purity. Green chemistry approaches, such as microwave-assisted synthesis, are also explored to reduce reaction times and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dihydroxy-3-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring or the coumarin core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Formation of 5,7-dihydroxy-3-phenylquinone.
Reduction: Formation of 5,7-dihydroxy-3-phenyldihydrocoumarin.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
5,7-Dihydroxy-3-phenylcoumarin has a wide range of applications in scientific research:
Biology: Investigated for its antioxidant properties and its ability to modulate enzyme activities.
Medicine: Explored for its potential anti-inflammatory, antibacterial, and anticancer activities.
Mechanism of Action
The biological activity of 5,7-Dihydroxy-3-phenylcoumarin is attributed to its ability to interact with various molecular targets:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative stress.
Enzyme Inhibition: It can inhibit enzymes like tyrosyl-tRNA synthetase and topoisomerase II, which are crucial for bacterial and cancer cell proliferation.
Anti-inflammatory Effects: Modulates the release of pro-inflammatory cytokines and reduces neutrophil infiltration in inflamed tissues.
Comparison with Similar Compounds
7-Hydroxycoumarin: Lacks the phenyl group at position 3, resulting in different biological activities.
3-Phenylcoumarin: Lacks hydroxyl groups at positions 5 and 7, which affects its antioxidant properties.
Uniqueness: 5,7-Dihydroxy-3-phenylcoumarin stands out due to the combined presence of hydroxyl groups and a phenyl ring, which enhances its biological activity and makes it a versatile scaffold for drug development .
Properties
IUPAC Name |
5,7-dihydroxy-3-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-13(17)12-8-11(9-4-2-1-3-5-9)15(18)19-14(12)7-10/h1-8,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLFUVNERQMWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3OC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499297 | |
| Record name | 5,7-Dihydroxy-3-phenyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6468-93-5 | |
| Record name | 5,7-Dihydroxy-3-phenyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyrazine-2-carbonitrile](/img/structure/B1625986.png)
![3-[3-(3-Aminophenoxy)-5-chlorophenoxy]aniline](/img/structure/B1625988.png)
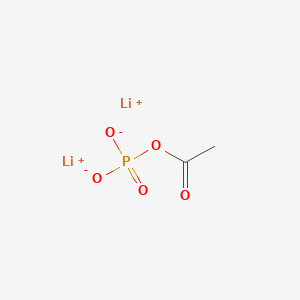
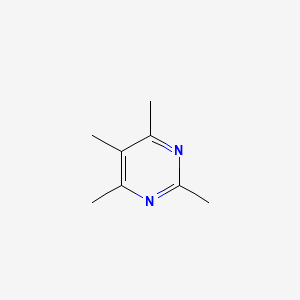
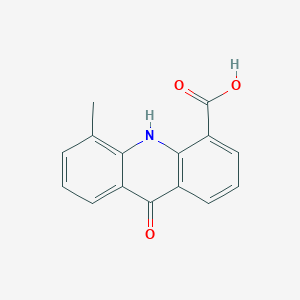
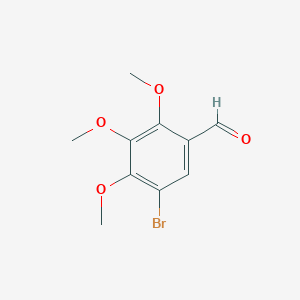
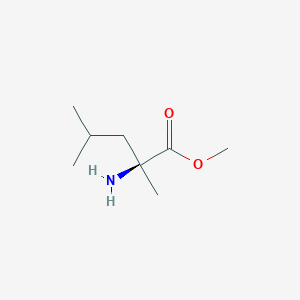
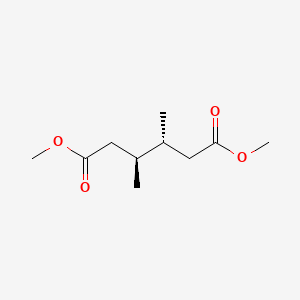
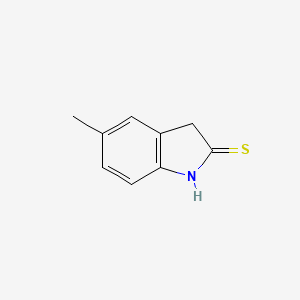
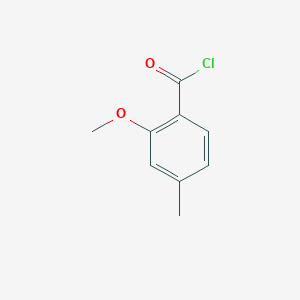
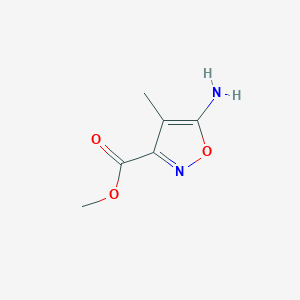
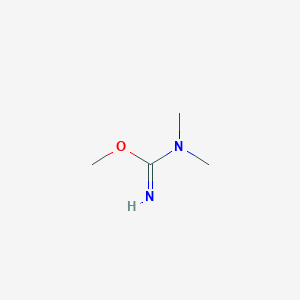
![2-(4-Bromophenyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1626008.png)
